molecular formula C10H10O B1416013 1-Ethynyl-2-methoxy-4-methylbenzene CAS No. 1572960-03-2

1-Ethynyl-2-methoxy-4-methylbenzene

Cat. No. B1416013
CAS RN: 1572960-03-2
M. Wt: 146.19 g/mol
InChI Key: VDQKCLGMGRSXQY-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxy-2-methylbenzene is an aromatic acetylene derivative . It may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Ethynyl-4-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular formula of 1-Ethynyl-4-methoxy-2-methylbenzene is C10H10O . It has a molecular weight of 146.19 .


Chemical Reactions Analysis

1-Ethynyl-4-methoxy-2-methylbenzene reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .


Physical And Chemical Properties Analysis

1-Ethynyl-4-methoxy-2-methylbenzene is a solid with a melting point of 30-34 °C (lit.) . It has a boiling point of 222.7ºC at 760 mmHg . The density is 1g/cm3 . The flash point is 94ºC .

Scientific Research Applications

Medicine

1-Ethynyl-2-methoxy-4-methylbenzene: is utilized in the synthesis of complex molecules that may serve as intermediates in pharmaceutical drug development. Its reactivity with diazo compounds can lead to the formation of cycloadducts, which are valuable in creating diverse molecular architectures for potential therapeutic agents .

Material Science

In material science, this compound’s derivatives can be employed to develop new materials with specific properties. For instance, its reaction products might be used to enhance the thermal stability or electrical conductivity of polymers, contributing to advancements in electronics and nanotechnology .

Environmental Science

The compound’s derivatives could be explored for environmental applications, such as sensors for detecting pollutants or intermediates in synthesizing compounds that degrade environmental contaminants .

Analytical Chemistry

1-Ethynyl-2-methoxy-4-methylbenzene: may be used as a standard or reagent in analytical methods. Its well-defined structure and properties can help in the calibration of instruments or as a reference compound in chromatography .

Organic Synthesis

This molecule is a versatile building block in organic synthesis. It can participate in cross-coupling reactions to create complex organic molecules, serving as a precursor for various synthetic pathways .

Pharmaceuticals

In the pharmaceutical industry, 1-Ethynyl-2-methoxy-4-methylbenzene can be a precursor for synthesizing active pharmaceutical ingredients (APIs). Its reactions can lead to the creation of novel drug candidates with potential medicinal benefits .

Agriculture

While direct applications in agriculture are not well-documented, the chemical’s role in synthesizing other compounds could lead to the development of new pesticides or growth regulators .

Biotechnology

In biotechnology research, this compound could be used to modify biological molecules or as a starting material for synthesizing probes and markers used in various bioassays .

Mechanism of Action

Target of Action

1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic acetylene derivative The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound can undergo reactions with other compounds such as 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Result of Action

Its ability to react with other compounds and form cycloadducts suggests that it may induce changes at the molecular level .

Safety and Hazards

1-Ethynyl-4-methoxy-2-methylbenzene is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280 - P302 + P352 - P305 + P351 + P338, which advise wearing protective gloves/clothing, washing with plenty of water if skin irritation occurs, and rinsing cautiously with water for several minutes if it gets in the eyes .

properties

IUPAC Name

1-ethynyl-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-6-5-8(2)7-10(9)11-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQKCLGMGRSXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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